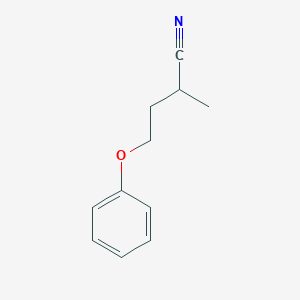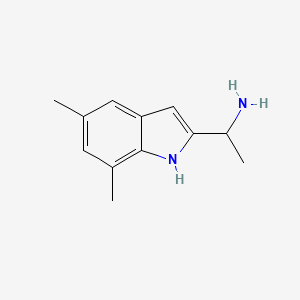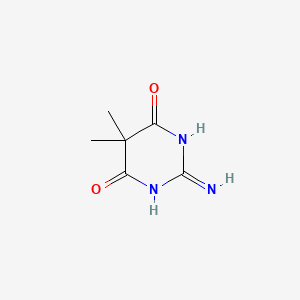
2-Amino-6-hydroxy-5,5-dimethyl-4,5-dihydropyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-hydroxy-5,5-dimethyl-4,5-dihydropyrimidin-4-one is an organic compound belonging to the pyrimidine family. This compound is characterized by its unique structure, which includes an amino group at the second position, a hydroxy group at the sixth position, and two methyl groups at the fifth position. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 2-Amino-6-hydroxy-5,5-dimethyl-4,5-dihydropyrimidin-4-one typically begins with readily available starting materials such as ethyl acetoacetate and guanidine.
Reaction Steps:
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino or hydroxy groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxo derivatives of the pyrimidine ring.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-Amino-6-hydroxy-5,5-dimethyl-4,5-dihydropyrimidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with nucleic acids. Its structural similarity to nucleobases makes it a candidate for investigating DNA and RNA binding properties.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for antiviral, antibacterial, and anticancer activities due to their ability to interact with biological macromolecules.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its derivatives are employed in the production of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-hydroxy-5,5-dimethyl-4,5-dihydropyrimidin-4-one involves its interaction with various molecular targets. The amino and hydroxy groups enable it to form hydrogen bonds with biological macromolecules, influencing their structure and function. It can act as an inhibitor or modulator of enzymatic activities, depending on the specific biological pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: Similar in structure but with a single methyl group.
2-Amino-4,6-dihydroxypyrimidine: Contains two hydroxy groups instead of one.
2,4-Diamino-6-hydroxypyrimidine: Contains two amino groups and one hydroxy group.
Uniqueness
2-Amino-6-hydroxy-5,5-dimethyl-4,5-dihydropyrimidin-4-one is unique due to the presence of two methyl groups at the fifth position, which can influence its chemical reactivity and biological interactions. This structural feature distinguishes it from other pyrimidine derivatives and can lead to different pharmacological and chemical properties.
Propiedades
Fórmula molecular |
C6H9N3O2 |
|---|---|
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
2-imino-5,5-dimethyl-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C6H9N3O2/c1-6(2)3(10)8-5(7)9-4(6)11/h1-2H3,(H3,7,8,9,10,11) |
Clave InChI |
IGSWXUNLAMZQRK-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)NC(=N)NC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


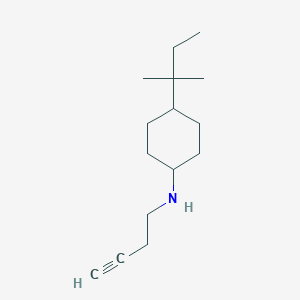

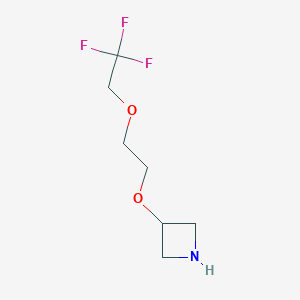


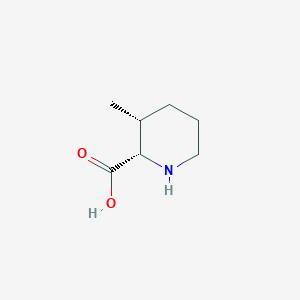
![N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B13525457.png)

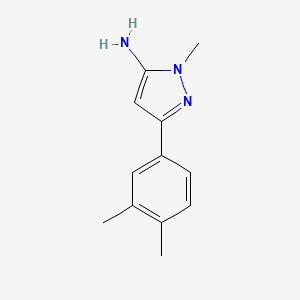
![Methyl[3-(methylsulfanyl)butan-2-yl]amine](/img/structure/B13525477.png)


